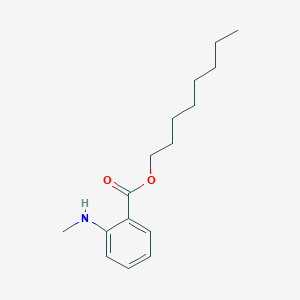

n-octyl N-methylanthranilate

CAS No.:

Cat. No.: VC13912172

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25NO2 |

|---|---|

| Molecular Weight | 263.37 g/mol |

| IUPAC Name | octyl 2-(methylamino)benzoate |

| Standard InChI | InChI=1S/C16H25NO2/c1-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17-2/h8-9,11-12,17H,3-7,10,13H2,1-2H3 |

| Standard InChI Key | JUJFZMFQRDCBHP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCOC(=O)C1=CC=CC=C1NC |

Introduction

Chemical Structure and Physicochemical Properties

n-Octyl N-methylanthranilate belongs to the class of benzoate esters, featuring a methylamino group at the ortho position of the aromatic ring and an octyl ester moiety. Its IUPAC name, octyl 2-(methylamino)benzoate, reflects this structure, with the canonical SMILES representation CCCCCCCCOC(=O)C1=CC=CC=C1NC. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅NO₂ |

| Molecular Weight | 263.37 g/mol |

| Boiling Point | Not reported (estimated >250°C) |

| Solubility | Lipophilic (soluble in organic solvents) |

| Stability | Stable under inert conditions |

The compound’s lipophilicity, conferred by the octyl chain, enhances its compatibility with hydrophobic matrices, making it suitable for use in lipid-based drug delivery systems and perfumery .

Synthesis Methods

Chemical Synthesis via Reductive Methylation

The industrial synthesis of n-octyl N-methylanthranilate typically involves a two-step process:

-

Esterification: Anthranilic acid reacts with n-octanol under acidic catalysis to yield n-octyl anthranilate.

-

N-Methylation: The intermediate undergoes reductive methylation using formaldehyde and hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

Optimal reaction conditions for methylation include temperatures between 35°C and 75°C and hydrogen pressures of 1–3 atm. The use of solid acidic catalysts, such as zeolites, has been shown to improve yields (up to 85%) by minimizing side reactions like over-alkylation.

Biocatalytic Production

Recent advances in metabolic engineering have enabled the fermentative production of N-methylanthranilate derivatives. For instance, engineered strains of Corynebacterium glutamicum expressing the anmt gene from Ruta graveolens produce N-methylanthranilate via S-adenosyl methionine (SAM)-dependent methylation of anthranilate . While this method currently achieves modest titers (0.5 g·L⁻¹) , it offers a sustainable alternative to traditional chemical synthesis.

Industrial and Pharmaceutical Applications

Fragrance Industry

n-Octyl N-methylanthranilate is prized for its floral, citrus-like aroma, which resembles methyl anthranilate—a key component in artificial grape flavoring . Its extended alkyl chain enhances longevity in perfumes, making it a preferred ingredient in high-end cosmetic formulations.

Pharmaceutical Research

Preliminary studies suggest that N-methylanthranilate derivatives exhibit bioactive properties:

-

Anti-Pigmentation Effects: Methyl anthranilate, a structural analog, inhibits tyrosinase activity, reducing melanin synthesis in murine melanoma cells .

-

Anticancer Potential: Acridone alkaloids derived from N-methylanthranilate demonstrate cytotoxic activity against breast and colon cancer cell lines .

These findings position n-octyl N-methylanthranilate as a promising scaffold for developing novel therapeutics, though in vivo studies remain pending.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for analyzing n-octyl N-methylanthranilate purity and degradation products. Key spectral features include:

-

Mass Spectrum: Base peak at m/z 263 (molecular ion) with fragments at m/z 150 (anthranilate moiety) and m/z 113 (octyl chain).

-

Retention Time: ~12.5 minutes on a DB-5MS column (30 m × 0.25 mm).

Stability studies under accelerated conditions (40°C, 75% RH) indicate negligible degradation over six months, supporting its use in long-term storage applications.

Recent Advances and Future Directions

Metabolic Engineering

Efforts to enhance microbial production of N-methylanthranilate derivatives have focused on:

-

SAM Regeneration: Co-expression of sahH (adenosylhomocysteinase) in C. glutamicum increases SAM availability, boosting N-methylanthranilate titers by 40% .

-

Pathway Optimization: Deletion of metJ and trpD in Escherichia coli elevates anthranilate precursor levels, enabling the synthesis of 185.3 μM N-methylanthranilate .

Drug Delivery Systems

The compound’s lipophilicity is being exploited to design prodrugs with improved bioavailability. For example, conjugating n-octyl N-methylanthranilate to hydrophilic APIs (e.g., antiviral agents) enhances cellular uptake in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume